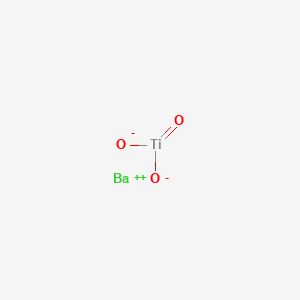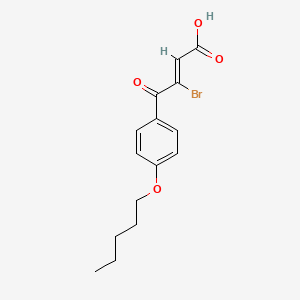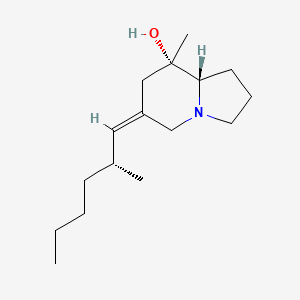
Pumiliotoxin 251D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pumiliotoxin 251D is an alkaloid.
Pumiliotoxin is a toxin found in poison dart frogs (genus Dendrobates and Phyllobates). It affects the calcium channels, interfering with muscle contraction in the heart and skeletal muscle. (L1073)
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Pumiliotoxin 251D, a toxin found in certain poison frogs, has been the focus of various synthetic and chemical studies. Researchers have developed methods for the total synthesis of pumiliotoxins, including 251D, utilizing nickel-catalyzed epoxide-alkyne reductive cyclizations as a crucial step. This process allows for stereospecific and regioselective formation of key structures within the toxin, highlighting its complex chemical nature and the challenges associated with its synthesis (Woodin & Jamison, 2007). Further studies have explored different synthetic routes to this compound, demonstrating the compound's significance in the field of organic chemistry and the ongoing efforts to understand its structure and reactivity.
Biological and Ecological Interactions
This compound also plays a significant role in the ecological interactions between poison frogs and their predators or parasites. Research has shown that this toxin exhibits enantioselective toxicity against mosquitoes, suggesting a protective function against ectoparasites for the frogs. The studies highlight the toxin's potential as a natural insecticide and its importance in the frogs' defense mechanisms (Weldon et al., 2006).
Physiological Implications
On a physiological level, this compound's interaction with ion channels has been investigated, revealing its modulation of voltage-gated sodium and potassium channels. This interaction underlines the toxin's potent bioactivity and its implications for understanding neurotoxicity and developing potential therapeutic agents (Vandendriessche et al., 2008).
Metabolic Studies in Poison Frogs
Recent studies have delved into the molecular physiology of pumiliotoxin sequestration in poison frogs, examining how these amphibians metabolize and utilize the toxin. This research sheds light on the genetic and enzymatic mechanisms that enable frogs to sequester and perhaps modify pumiliotoxins, contributing to our understanding of chemical defense strategies in nature (Alvarez-Buylla et al., 2022).
Propriétés
Numéro CAS |
73376-35-9 |
|---|---|
Formule moléculaire |
C16H29NO |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |
InChI |
InChI=1S/C16H29NO/c1-4-5-7-13(2)10-14-11-16(3,18)15-8-6-9-17(15)12-14/h10,13,15,18H,4-9,11-12H2,1-3H3/b14-10-/t13-,15+,16+/m1/s1 |
Clé InChI |
OKTQTXDNHCOLHT-AJKPHIATSA-N |
SMILES isomérique |
CCCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |
SMILES |
CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |
SMILES canonique |
CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |
Synonymes |
8-hydroxy-8-methyl-6-(2'-methylhexylidene)-1-azabicyclo(4.3.0)nonane PTX 251D PTX-251D PTX251D pumiliotoxin 251D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
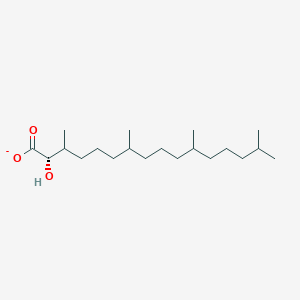
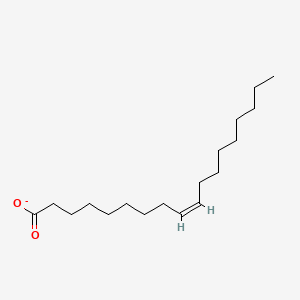

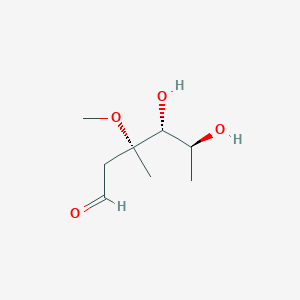
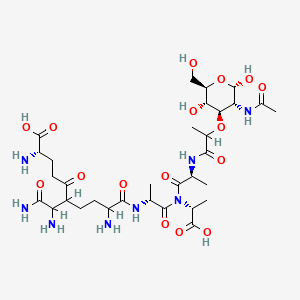

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)


![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)
